3,5-Diisopropylpyrazole
Overview
Description
3,5-Diisopropylpyrazole is an organic compound with the molecular formula C9H16N2. It belongs to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Diisopropylpyrazole can be synthesized through several methods. One common approach involves the reaction of hydrazine with 3,5-dimethyl-2,4-hexanedione under acidic conditions. The reaction typically proceeds as follows:
Step 1: Hydrazine reacts with 3,5-dimethyl-2,4-hexanedione to form an intermediate.
Step 2: The intermediate undergoes cyclization to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diisopropylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions involve replacing one or more hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-dicarboxylic acid, while substitution can produce various alkyl or acyl derivatives .
Scientific Research Applications
3,5-Diisopropylpyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-Diisopropylpyrazole involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can modulate enzymatic activities and cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
- 3,5-Dimethylpyrazole
- 3,5-Di-tert-butylpyrazole
- 3,5-Diphenylpyrazole
Comparison: 3,5-Diisopropylpyrazole is unique due to its specific isopropyl substituents, which influence its chemical reactivity and physical properties. Compared to 3,5-Dimethylpyrazole, it has bulkier substituents, affecting its steric interactions and solubility. The presence of isopropyl groups also differentiates it from 3,5-Diphenylpyrazole, which has aromatic substituents, leading to distinct electronic properties .
Properties
IUPAC Name |
3,5-di(propan-2-yl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-6(2)8-5-9(7(3)4)11-10-8/h5-7H,1-4H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSJVTZSFIRYIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60413596 | |
Record name | 3,5-Diisopropylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60413596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17536-00-4 | |
Record name | 3,5-Diisopropylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60413596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Diisopropylpyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3,5-diisopropylpyrazole?
A: this compound, often abbreviated as iPr2pzH, has the molecular formula C9H16N2 and a molecular weight of 152.24 g/mol. While the provided abstracts don't detail specific spectroscopic data, it can be characterized using techniques like NMR (1H and 13C), IR spectroscopy, and mass spectrometry. [, ]
Q2: How does the structure of this compound influence its coordination behavior?
A: The presence of two nitrogen atoms in the pyrazole ring allows this compound to act as a bridging ligand, forming complexes with various metal ions. The bulky isopropyl groups at the 3 and 5 positions introduce steric hindrance, impacting the geometry and nuclearity of the resulting complexes. For example, with silver(I) nitrate, it forms dimeric trinuclear or trinuclear complexes depending on the halogen substituent on the pyrazole ring. [] This steric effect is also observed in divalent chlorochromium complexes, where various coordination geometries, including square-pyramidal, trigonal-bipyramidal, and octahedral, are observed depending on the reaction conditions and other ligands present. []
Q3: Are there any studies on the stability and formulation of this compound complexes?
A: While the provided abstracts don't elaborate on specific formulation strategies, they do highlight the stability of some complexes. For instance, the dysprosium(III) single-molecule magnets (SMMs) synthesized with this compound and other pyrazolate-based ligands were found to be air-stable. [] This stability is crucial for potential applications and further investigation.
Q4: Has this compound been investigated for any catalytic properties?
A: One study mentions the use of a divalent chlorochromium complex bearing the this compound ligand in a cyclopropanation reaction. [] The chromium(II) complex facilitates the reaction of dichloromethane with styrene to form cyclopropane derivatives, suggesting potential catalytic activity for this class of compounds.
Q5: What computational chemistry studies have been conducted on this compound and its complexes?
A: One study employed theoretical calculations to analyze the hydrogen-bond interaction energies in supramolecular assemblies formed between benzene-1,3,5-tricarboxylic acid and various substituted pyrazoles, including this compound. [] These calculations provided insights into the stability and occurrence of different synthons based on substituent effects on the pyrazole ring. Additionally, in the study of dysprosium(III) SMMs, static electronic calculations were used to understand the impact of different pyrazolate ligands on the magnetic axiality and energy barriers for magnetization reversal. []
Q6: Are there any known alternatives or substitutes for this compound in its applications?
A: The research highlights the use of various other substituted pyrazoles alongside this compound. [, , , ] These include 4-chloro-3,5-diphenylpyrazole, 4-bromo-3,5-diphenylpyrazole, 3,5-dimethylpyrazole, and others. The choice of substituents on the pyrazole ring can significantly impact the properties and reactivity of the resulting metal complexes. This suggests that a range of substituted pyrazoles can be considered as alternatives or substitutes depending on the specific application.
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